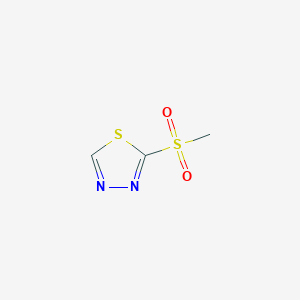
2-Methanesulfonyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methanesulfonyl group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methanesulfonyl-1,3,4-thiadiazole can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the catalytic oxidation of thiadiazole derivatives in the presence of suitable oxidizing agents . The reaction conditions typically involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation to form sulfone derivatives.
Substitution: Reaction with hydrazonoyl chloride derivatives to form substituted thiadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and oxidizing agents. The reactions are typically carried out in solvents like ethanol and may require catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
2-Methanesulfonyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer activities, showing efficacy in various cancer cell lines.
Industry: Utilized in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-1,3,4-thiadiazole involves its ability to interact with biological targets through its thiadiazole ring. This interaction can lead to changes in cell membrane permeability and inhibition of key enzymes, ultimately affecting cellular processes . The compound’s mesoionic nature allows it to cross cellular membranes and exert its effects on intracellular targets .
Comparison with Similar Compounds
2-Methanesulfonyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Known for its optical and inhibitory activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Exhibits significant antimicrobial properties.
The uniqueness of this compound lies in its methanesulfonyl group, which enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C3H4N2O2S2 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-methylsulfonyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C3H4N2O2S2/c1-9(6,7)3-5-4-2-8-3/h2H,1H3 |
InChI Key |
KQTRCRUKXOHDBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)

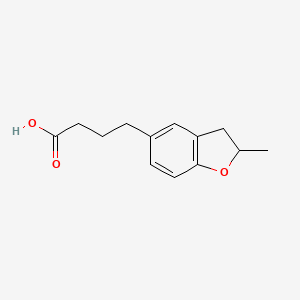

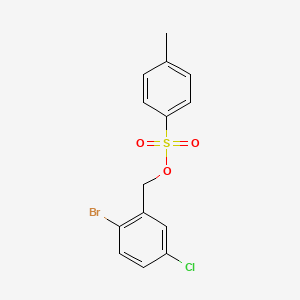

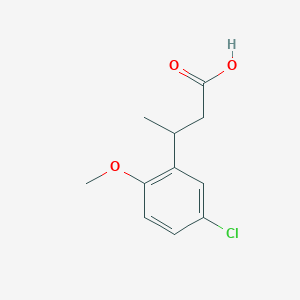
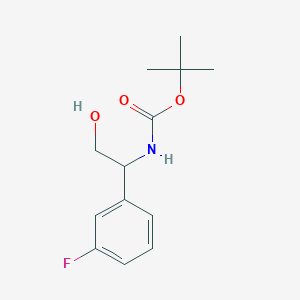
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
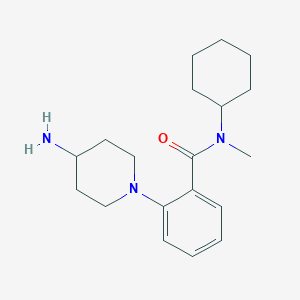
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
